4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%
Overview
Description
4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine (4-HMPP) is a heterocyclic aromatic compound that has been widely studied due to its unique chemical structure and diverse biological applications. 4-HMPP is a member of the pyridine family, and it is composed of an aromatic ring with an oxygenated hydroxy group. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has been used in various scientific research applications, such as drug delivery, cancer therapy, and neuroprotection.
Scientific Research Applications
4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, such as drug delivery, cancer therapy, and neuroprotection. It has been found to have anti-cancer properties, and it has been used in research to study the effects of cancer treatments. Additionally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been used in drug delivery systems, as it has been found to enhance the delivery of therapeutic agents into cells. Finally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been used in research to study the effects of neuroprotection, as it has been found to possess antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% is not yet fully understood, however, it is believed to act through multiple pathways. It has been found to possess antioxidant and anti-inflammatory properties, which are thought to be mediated by its ability to scavenge free radicals and inhibit the activity of pro-inflammatory enzymes. Additionally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been found to possess anti-cancer properties, which are thought to be mediated by its ability to inhibit the activity of cancer-promoting proteins. Finally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been found to possess neuroprotective properties, which are thought to be mediated by its ability to reduce the production of neurotoxic compounds.
Biochemical and Physiological Effects
4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which are thought to be mediated by its ability to scavenge free radicals and inhibit the activity of pro-inflammatory enzymes. Additionally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been found to possess anti-cancer properties, which are thought to be mediated by its ability to inhibit the activity of cancer-promoting proteins. Finally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been found to possess neuroprotective properties, which are thought to be mediated by its ability to reduce the production of neurotoxic compounds.
Advantages and Limitations for Lab Experiments
The use of 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. Additionally, 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of drugs, cancer treatments, and neuroprotection. However, there are also some limitations to using 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by light and heat. Additionally, the effects of 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% are not yet fully understood, and further research is needed to determine the full range of its effects.
Future Directions
The potential future directions for 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% research are numerous. Further research is needed to determine the full range of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research is needed to explore its potential applications in drug delivery and cancer therapy. Finally, further research is needed to explore its potential as a neuroprotective agent.
Synthesis Methods
4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% can be synthesized by a variety of methods, including the use of a Grignard reagent, a Wittig reaction, or a palladium-catalyzed coupling reaction. The most common method is the Grignard reaction, which involves the reaction of a 4-hydroxybenzaldehyde with a Grignard reagent. This reaction can be used to synthesize 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in high yields. Alternatively, a Wittig reaction can also be used to synthesize 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%, which involves the reaction of a 4-hydroxybenzaldehyde with a phosphonium salt. Finally, a palladium-catalyzed coupling reaction can also be used to synthesize 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%, which involves the reaction of a 4-hydroxybenzaldehyde with a palladium catalyst.
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-1H-pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)12-7-11(15)5-6-13-12/h1-7,14H,8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHNNRWJUWOJFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692461 | |
Record name | 2-[4-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine | |
CAS RN |
1261944-03-9 | |
Record name | 2-[4-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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